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Compound of Interest

Compound Name: 3-Chloro-2-fluorotoluene

Cat. No.: B1362875 Get Quote

In the landscape of modern medicinal chemistry and organic synthesis, halogenated aromatic

compounds serve as indispensable building blocks. The strategic introduction of halogen

atoms, particularly fluorine and chlorine, onto a molecular scaffold can profoundly alter its

physicochemical and pharmacological properties. This guide provides a comprehensive

technical examination of 3-Chloro-2-fluorotoluene, a substituted toluene derivative of

significant interest. The presence of adjacent chloro and fluoro groups, combined with a methyl

group, creates a unique electronic and steric environment on the benzene ring, making it a

versatile intermediate for the synthesis of complex chemical entities.

The inclusion of fluorine can enhance metabolic stability, improve bioavailability, and modulate

the binding affinity of a molecule to its biological target.[1] Simultaneously, the chlorine atom

provides an additional site for chemical modification and influences the overall electronic

character of the ring. More than 88% of pharmaceuticals in the United States rely on chlorine

chemistry, highlighting the element's critical role in drug development.[2] This guide will delve

into the core structural details, spectroscopic signature, synthesis, and chemical utility of 3-
Chloro-2-fluorotoluene, offering field-proven insights for professionals in drug discovery and

chemical research.

Core Molecular Identity and Physicochemical Profile
The foundational step in understanding any chemical entity is to establish its unambiguous

identity and physical characteristics. 3-Chloro-2-fluorotoluene is a liquid at ambient
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temperature, a property stemming from its relatively low molecular weight and the nature of its

substituents.

Chemical and Structural Identifiers
A precise identification is critical for regulatory compliance, procurement, and scientific

communication. The universally recognized identifiers for 3-Chloro-2-fluorotoluene are

summarized below.

Identifier Value Source

CAS Number 85089-31-2 [3][4]

Molecular Formula C₇H₆ClF [4][5]

Molecular Weight 144.58 g/mol [6]

Canonical SMILES Cc1cccc(c1F)Cl [4][5]

InChI
1S/C7H6ClF/c1-5-3-2-4-

6(8)7(5)9/h2-4H,1H3
[4][5]

InChIKey
LHPJOUKIBAEPMW-

UHFFFAOYSA-N
[4][5]

The arrangement of these atoms dictates the molecule's reactivity and interactions.

Caption: 2D structure of 3-Chloro-2-fluorotoluene.

Physicochemical Properties
The physical properties determine the handling, storage, and reaction conditions for the

compound. The electronegativity of the fluorine and chlorine atoms increases intermolecular

forces compared to unsubstituted toluene, resulting in a higher boiling point.
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Property Value Source

Physical Form Liquid

Purity Typically ≥98% [7]

Boiling Point 92-94 °C at 86 mmHg

Density 1.2 g/mL at 20.0 °C [4]

Flash Point
Not explicitly listed, but related

isomers are flammable
[8]

Spectroscopic Analysis for Structural Verification
A robust analytical workflow is essential to confirm the identity and purity of 3-Chloro-2-
fluorotoluene. Spectroscopic methods provide a detailed fingerprint of the molecule's

structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful technique for elucidating the precise substitution pattern on the

aromatic ring.

¹H NMR: The proton NMR spectrum is expected to show three distinct regions. The methyl

(CH₃) protons will appear as a singlet or a narrow doublet due to small long-range coupling

with the ring fluorine. The three aromatic protons will appear as complex multiplets due to

both proton-proton (H-H) and proton-fluorine (H-F) coupling. The specific chemical shifts and

coupling constants are definitive for the 2,3-disubstituted pattern.

¹³C NMR: The carbon NMR spectrum will display seven unique signals. The methyl carbon

signal will be straightforward to identify. The six aromatic carbon signals will have their

chemical shifts influenced by the attached substituents. Crucially, the carbons bonded to or

near the fluorine atom will exhibit characteristic C-F coupling, appearing as doublets with

specific coupling constants (J-coupling), which is a key diagnostic feature for confirming the

fluorine position. While specific spectral data for this isomer is not publicly indexed, spectral

databases for related compounds are available.[9][10][11][12][13]
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Mass Spectrometry (MS)
Mass spectrometry confirms the molecular weight and elemental composition. The high-

resolution mass spectrum of 3-Chloro-2-fluorotoluene will show a molecular ion (M⁺) peak

corresponding to its exact mass.[5] A key diagnostic feature is the isotopic pattern of chlorine:

the spectrum will exhibit two peaks for the molecular ion, [M]⁺ and [M+2]⁺, in an approximate

3:1 intensity ratio, which is characteristic of a molecule containing one chlorine atom.

Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in the molecule. The spectrum

of 3-Chloro-2-fluorotoluene is expected to exhibit characteristic absorption bands:

~2950-3100 cm⁻¹: Aromatic and aliphatic C-H stretching.

~1450-1600 cm⁻¹: Aromatic C=C ring stretching vibrations.

~1200-1300 cm⁻¹: C-F stretching vibrations.

~700-850 cm⁻¹: C-Cl stretching vibrations. The combination of these techniques provides an

unambiguous confirmation of the molecular structure.

Synthesis Pathway and Chemical Reactivity
Understanding the synthesis of 3-Chloro-2-fluorotoluene is crucial for ensuring a reliable

supply of high-purity material for research and development.

Synthetic Protocol: Diazotization and Halogen Exchange
A common and effective method for introducing a fluorine atom onto an aromatic ring is the

Balz-Schiemann reaction or a variation thereof, which involves the diazotization of an aniline

derivative.[14] A plausible synthesis for 3-Chloro-2-fluorotoluene starts from 2-amino-6-

chlorotoluene.
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Caption: Generalized workflow for the synthesis of 3-Chloro-2-fluorotoluene.

Exemplary Experimental Protocol:

Diazotization: 2-Amino-6-chlorotoluene is dissolved in aqueous fluoroboric acid (HBF₄) or

anhydrous hydrogen fluoride (HF) and cooled to approximately 0 °C.[14] A solution of sodium

nitrite (NaNO₂) in water is added dropwise while maintaining the temperature below 5 °C.

The causality for this low temperature is to ensure the stability of the resulting diazonium

salt, which is prone to decomposition at higher temperatures.
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Salt Formation: The reaction mixture is stirred for 1-2 hours, leading to the precipitation of

the arenediazonium fluoroborate salt. This intermediate is often isolated by filtration.

Thermal Decomposition: The dried diazonium salt is gently heated. This step must be

performed with caution as the decomposition releases nitrogen gas (N₂) and can be

vigorous. The thermal energy drives the substitution of the diazonium group with fluorine.

Work-up and Purification: The resulting crude product is extracted with an organic solvent,

washed to remove residual acid, and dried. The final purification is achieved via fractional

distillation under reduced pressure to yield pure 3-Chloro-2-fluorotoluene. This protocol is a

self-validating system, as the purity of the final product can be confirmed using the

spectroscopic methods described above.

Reactivity and Role as a Synthetic Intermediate
3-Chloro-2-fluorotoluene is primarily used as an intermediate in multi-step syntheses.[3] The

substituents on the ring direct further chemical transformations. The methyl group can be

oxidized to a carboxylic acid or halogenated to form a benzyl halide. The aromatic ring itself

can undergo further substitution, although the existing electron-withdrawing halogens make it

less reactive towards electrophilic aromatic substitution than toluene. This controlled reactivity

makes it a valuable precursor for creating complex molecules, particularly in the development

of novel pharmaceuticals and agrochemicals.[15][16]

Safety and Handling Protocols
As a halogenated organic compound, proper handling of 3-Chloro-2-fluorotoluene is

imperative. While a specific safety data sheet (SDS) is provided by the manufacturer, general

precautions for this class of chemicals should be followed.

Hazards: The compound is classified as a flammable liquid. Like many chlorinated and

fluorinated aromatics, it may cause skin, eye, and respiratory irritation.[8][17]

Handling: Work should be conducted in a well-ventilated fume hood.[17] Personal protective

equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat, is

mandatory.[8]
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Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from

sources of ignition.[17]

Key Safety Protocols

Wear PPE:
- Goggles
- Gloves

- Lab Coat

Engineering Controls:
- Use Fume Hood

Storage:
- Cool, Dry, Ventilated

- Away from Ignition Sources

Click to download full resolution via product page

Caption: Core safety and handling requirements for 3-Chloro-2-fluorotoluene.

Conclusion
3-Chloro-2-fluorotoluene is a strategically important chemical intermediate whose value lies

in the precise arrangement of its chloro, fluoro, and methyl substituents. This unique molecular

structure provides a powerful tool for medicinal chemists and researchers to synthesize novel

compounds with tailored properties. A thorough understanding of its structure, verified through

a combination of NMR, MS, and IR spectroscopy, is fundamental to its application. Its synthesis

via well-established diazotization reactions allows for its production at high purity, enabling its

effective use in the demanding field of drug discovery and development. By adhering to

rigorous analytical verification and safety protocols, researchers can confidently leverage the

unique chemical reactivity of 3-Chloro-2-fluorotoluene to advance their scientific objectives.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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